An In-Depth Technical Guide to Chitinase Enzyme Classification and Families 18, 19, and 20
An In-Depth Technical Guide to Chitinase Enzyme Classification and Families 18, 19, and 20
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the classification, structural characteristics, catalytic mechanisms, and biological significance of chitinase enzyme families 18, 19, and 20. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are focused on these important glycoside hydrolases.
Introduction to Chitinases
Chitinases (EC 3.2.1.14) are a group of enzymes that catalyze the hydrolysis of the β-1,4-glycosidic bonds in chitin, a long-chain polymer of N-acetylglucosamine. Chitin is a primary component of the cell walls of fungi and the exoskeletons of arthropods, making chitinases crucial for a wide range of biological processes, including nutrient acquisition, morphogenesis, and host defense.[1] Based on amino acid sequence similarity, chitinolytic enzymes are primarily classified into three major glycoside hydrolase (GH) families: 18, 19, and 20.[2]
Classification of Chitinase Families
Chitinases are broadly categorized into families 18 and 19, while family 20 consists of N-acetyl-β-D-hexosaminidases that are involved in the further breakdown of chitin degradation products.[2][3] These families exhibit distinct differences in their amino acid sequences, three-dimensional structures, and catalytic mechanisms.[2]
Comparative Analysis of Chitinase Families
The following tables summarize the key characteristics of chitinase families 18, 19, and 20, providing a basis for their comparison.
Table 1: General Characteristics of Chitinase Families 18, 19, and 20
| Feature | Glycoside Hydrolase Family 18 | Glycoside Hydrolase Family 19 | Glycoside Hydrolase Family 20 |
| Primary Activity | Endochitinase, Exochitinase[4] | Endochitinase[3] | N-acetyl-β-hexosaminidase[5] |
| Catalytic Mechanism | Retaining (Substrate-assisted)[6] | Inverting[7] | Retaining (Substrate-assisted)[8] |
| Anomeric Configuration | Retention[4] | Inversion[7] | Retention[9] |
| Typical Organisms | Bacteria, fungi, viruses, animals, plants (Classes III & V)[10][11] | Primarily plants (Classes I, II & IV), some bacteria and viruses[12][13] | Bacteria, fungi, animals[5] |
Table 2: Structural and Mechanistic Details of Chitinase Families 18, 19, and 20
| Feature | Glycoside Hydrolase Family 18 | Glycoside Hydrolase Family 19 | Glycoside Hydrolase Family 20 |
| Catalytic Domain Fold | (β/α)8 TIM barrel[2] | α-helical rich, lysozyme-like[2] | (β/α)8 TIM barrel[9] |
| Key Catalytic Residues | Asp-X-Glu motif (Asp acts as a nucleophile, Glu as a proton donor)[4] | Two conserved Glutamic acid residues (one as a general acid, one as a general base)[14] | Conserved Asp-Glu pair (Asp orients the substrate, Glu is the general acid/base)[9] |
| Intermediate | Oxazolinium ion intermediate | Oxocarbenium ion-like transition state | Oxazoline intermediate[8] |
| Chitin Binding Domains | Often present | Can be present (e.g., Class I plant chitinases)[13] | Generally absent |
Catalytic Mechanisms
The catalytic mechanisms of these three families differ significantly, which has important implications for their function and potential for inhibition.
Glycoside Hydrolase Family 18: Retaining Mechanism
GH18 chitinases utilize a substrate-assisted catalytic mechanism.[6] The acetamido group of the N-acetylglucosamine residue at the -1 subsite acts as the nucleophile, attacking the anomeric carbon. This results in the formation of an oxazolinium ion intermediate and the release of the leaving group. A water molecule then hydrolyzes this intermediate, leading to the net retention of the anomeric configuration. A key catalytic glutamate residue acts as a general acid/base during this process.
Glycoside Hydrolase Family 19: Inverting Mechanism
GH19 chitinases employ a single-displacement inverting mechanism.[7] Two conserved glutamic acid residues are crucial for catalysis. One acts as a general acid, protonating the glycosidic oxygen, while the other acts as a general base, activating a water molecule that then attacks the anomeric carbon.[14] This direct attack by water results in the inversion of the anomeric configuration.
Glycoside Hydrolase Family 20: Retaining Mechanism
Similar to GH18, GH20 N-acetyl-β-hexosaminidases also follow a substrate-assisted retaining mechanism.[8] The N-acetyl group of the terminal sugar residue participates in the reaction, forming an oxazoline intermediate. A conserved aspartate residue helps to orient the substrate, while a glutamate residue acts as the catalytic acid/base.[9]
Experimental Protocols: Chitinase Activity Assays
The determination of chitinase activity is fundamental for studying these enzymes. The most common methods are colorimetric assays that measure the release of reducing sugars from a chitin substrate.
Dinitrosalicylic Acid (DNS) Method
This method quantifies the reducing sugars produced by the enzymatic hydrolysis of chitin.
Materials:
-
1% (w/v) Colloidal chitin suspension
-
0.1 M Phosphate buffer (pH can be optimized for the specific enzyme)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Enzyme solution
-
Spectrophotometer
Protocol:
-
Prepare reaction mixtures containing 1.0 mL of colloidal chitin suspension and 1.0 mL of buffer.
-
Initiate the reaction by adding 1.0 mL of the enzyme solution to the reaction mixture.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 2.0-3.0 mL of DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature and measure the absorbance at 540 nm using a spectrophotometer.
-
A standard curve using known concentrations of N-acetyl-D-glucosamine should be prepared to quantify the amount of reducing sugar released.
Schales' Procedure
This is another colorimetric assay for detecting reducing sugars.
Materials:
-
Colloidal chitin
-
Schales' reagent (0.5 M sodium carbonate and 0.5 g/L potassium ferricyanide)
-
Enzyme solution
-
Microtiter plate
-
Spectrophotometer
Protocol:
-
Incubate the enzyme solution with colloidal chitin in a 96-well microtiter plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour).
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Add an equal volume of Schales' reagent to the supernatant.
-
Incubate the plate at 100°C for 15 minutes.
-
After cooling, measure the absorbance at 420 nm. The yellow color of the reagent fades in the presence of reducing sugars.
Signaling Pathways Involving Chitinases and Their Products
Chitin and its degradation products (chitooligosaccharides) can act as pathogen-associated molecular patterns (PAMPs) in both plants and animals, triggering innate immune responses.
Plant Chitin Signaling
In plants, chitin fragments released by the action of chitinases on fungal cell walls are recognized by cell surface receptors, leading to the activation of defense signaling pathways.[12] A key receptor is the LysM receptor-like kinase 1 (LYSM RLK1/CERK1).[3] This recognition initiates a signaling cascade that often involves a mitogen-activated protein kinase (MAPK) cascade, leading to the expression of defense-related genes and enhanced resistance to fungal pathogens.
Animal Chitin Signaling
In animals, chitin can also trigger innate immune responses, particularly in the context of allergic inflammation and defense against chitin-containing pathogens.[2] Chitin and its fragments are recognized by various pattern recognition receptors (PRRs), including Toll-like receptor 2 (TLR2) and Dectin-1. This recognition on immune cells like macrophages and eosinophils can lead to the production of cytokines and chemokines, resulting in the recruitment of immune cells and the activation of inflammatory responses.[2]
References
- 1. Chitin and Its Effects on Inflammatory and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Keeping track of the growing number of biological functions of chitin and its interaction partners in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. pure.au.dk [pure.au.dk]
- 9. pnas.org [pnas.org]
- 10. Chitin and Its Effects on Inflammatory and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Structural insight into chitin perception by chitin elicitor receptor kinase 1 of Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recognition and blocking of innate immunity cells by Candida albicans chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
